molecular formula C13H10ClN3O2S B3019164 4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one CAS No. 861210-68-6

4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one

Cat. No. B3019164
M. Wt: 307.75
InChI Key: XUDRJCIFBQENRR-UHFFFAOYSA-N
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Description

The compound "4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one" is a derivative of the benzodiazepine class, which is known for its wide range of pharmacological activities, including anticonvulsant, muscle relaxant, and CNS depressant effects . Benzodiazepines are heterocyclic compounds containing a benzene ring fused to a diazepine ring and have been extensively studied for their therapeutic potential.

Synthesis Analysis

The synthesis of benzodiazepine derivatives often involves the formation of the diazepine ring through reactions of suitable precursors. For example, the synthesis of 3-benzyl-5-methyl-2-(substituted benzothiazol-2'-ylimino)-4-thiazolidones, which share structural similarities with the compound , was achieved by condensation reactions corroborated by analytical and spectral data . Similarly, novel oxadiazole derivatives, which are structurally related to benzodiazepines, were synthesized and evaluated for their agonistic effects on benzodiazepine receptors . These synthetic approaches could provide insights into the potential synthesis pathways for the compound of interest.

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives can be elucidated using various spectroscopic techniques, including infrared (IR), ultraviolet (UV), nuclear magnetic resonance (NMR), and X-ray diffraction studies . For instance, the molecular geometry and vibrational frequencies of a related molecule were calculated using ab initio Hartree-Fock and Density Functional Theory (DFT) methods, which could also be applied to the compound to determine its conformational stability and molecular structure .

Chemical Reactions Analysis

Benzodiazepine derivatives can undergo various chemical reactions, including alkylation, cyclization, and oxidation, to yield different products with potential pharmacological activities . The nature of substituents and reaction conditions can significantly affect the course of these reactions and the resulting products. For example, the synthesis of 3-chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide involved condensation, methylation, hydrogenolysis, and cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepine derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The introduction of different substituents can alter these properties and affect the compound's pharmacological profile . The compound's reactivity and interaction with biological targets can be predicted by studying its frontier molecular orbital energies and molecular electrostatic potential map, as demonstrated in the DFT calculations of a related compound .

Relevant Case Studies

Several benzodiazepine derivatives have been evaluated for their pharmacological activities in various studies. For instance, some derivatives showed significant anticonvulsant activity, which was antagonized by flumazenil, indicating the involvement of benzodiazepine receptors . Another study focused on the antioxidant and antimicrobial activities of benzodiazepine derivatives, revealing that some compounds exhibited significant activity compared to standard drugs . These case studies highlight the therapeutic potential of benzodiazepine derivatives and could provide a context for further research on the compound "4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one".

Future Directions

Thiazoles and their derivatives continue to be an area of interest due to their wide range of applications in the field of drug design and discovery . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name

4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2S/c1-8-16-17(7-9-6-15-13(14)20-9)12(18)10-4-2-3-5-11(10)19-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDRJCIFBQENRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C2O1)CC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one

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